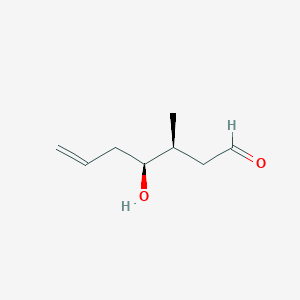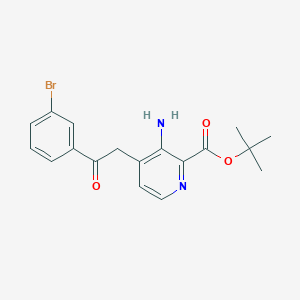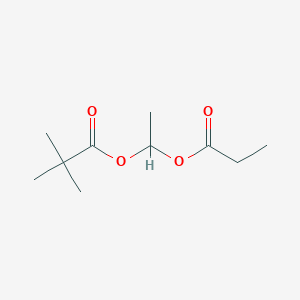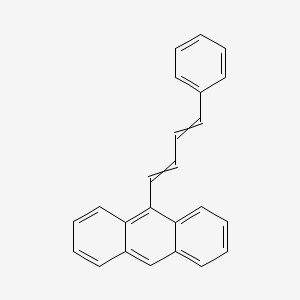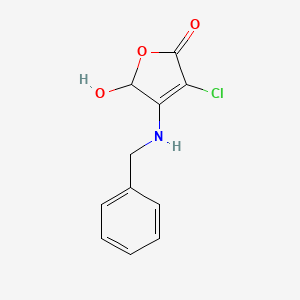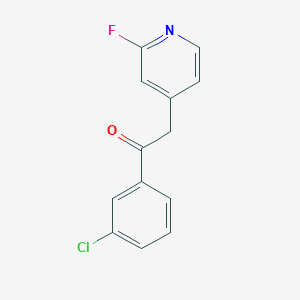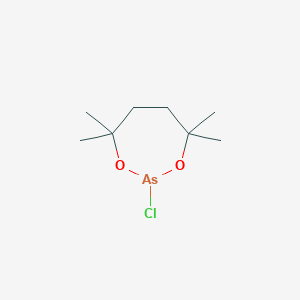
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is an organoarsenic compound characterized by its unique structure, which includes a dioxarsepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane typically involves the reaction of 4,4,7,7-tetramethyl-1,3,2-dioxarsepane with a chlorinating agent such as thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4,4,7,7-tetramethyl-1,3,2-dioxarsepane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically followed by purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction Reactions: The compound can be reduced to form arsenic(III) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted dioxarsepanes depending on the nucleophile used.
Oxidation Reactions: Products include arsenic(V) compounds such as arsenates.
Reduction Reactions: Products include arsenic(III) compounds such as arsines.
Aplicaciones Científicas De Investigación
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane involves its interaction with nucleophiles and oxidizing or reducing agents. The molecular targets include various functional groups in organic molecules, leading to substitution, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphosphorinane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide
Uniqueness
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is unique due to the presence of an arsenic atom in its structure, which imparts distinct chemical reactivity compared to its phosphorus analogs. This uniqueness makes it valuable in specific synthetic applications where arsenic chemistry is advantageous.
Propiedades
Número CAS |
482315-47-9 |
|---|---|
Fórmula molecular |
C8H16AsClO2 |
Peso molecular |
254.58 g/mol |
Nombre IUPAC |
2-chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane |
InChI |
InChI=1S/C8H16AsClO2/c1-7(2)5-6-8(3,4)12-9(10)11-7/h5-6H2,1-4H3 |
Clave InChI |
PPASDGSGJRBHPD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(O[As](O1)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


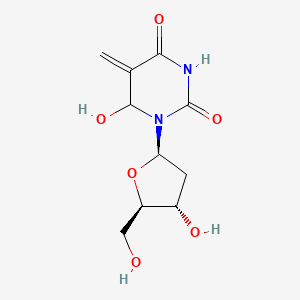
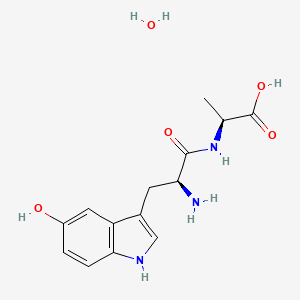
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
